molecular formula C10H15ClN2O4 B12649725 Carbidopa Hydrochloride CAS No. 65132-60-7

Carbidopa Hydrochloride

Katalognummer: B12649725
CAS-Nummer: 65132-60-7
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: FRTJEAIOPNOZNI-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Biologische Aktivität

Carbidopa hydrochloride is a medication primarily used in conjunction with levodopa for the treatment of Parkinson's disease. It plays a crucial role in enhancing the therapeutic effects of levodopa by inhibiting its peripheral metabolism, thereby increasing its bioavailability and efficacy in the central nervous system. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, clinical applications, and emerging research findings.

Carbidopa acts as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (DDC), which is responsible for converting levodopa into dopamine in peripheral tissues. By inhibiting this enzyme, carbidopa ensures that more levodopa reaches the brain, where it can be converted to dopamine, effectively alleviating symptoms of Parkinson's disease.

  • Inhibition of DDC : Carbidopa selectively inhibits DDC in peripheral tissues without crossing the blood-brain barrier (BBB) itself. This action prevents premature conversion of levodopa to dopamine before it can exert its effects in the CNS .
  • Increased Bioavailability : The coadministration of carbidopa with levodopa has been shown to increase the half-life of levodopa by more than 1.5 times and reduce its clearance, leading to higher plasma levels and improved therapeutic outcomes .

Pharmacokinetics

Understanding the pharmacokinetics of carbidopa is essential for optimizing treatment regimens:

  • Absorption : Carbidopa is absorbed 40-70% when administered orally, with a bioavailability of approximately 58% .
  • Distribution : The volume of distribution for carbidopa/levodopa therapy is around 3.6 L/kg. Carbidopa is predominantly found in the kidneys, lungs, small intestine, and liver post-administration .
  • Metabolism : The major metabolic pathway involves the loss of the hydrazine functional group, resulting in several metabolites . Notably, 66% of carbidopa is eliminated through urine .
  • Half-Life : The half-life of carbidopa is approximately 107 minutes .

Clinical Applications

Carbidopa's primary clinical application is in combination with levodopa for treating Parkinson's disease. Research has demonstrated several benefits:

  • Improved Motor Function : Studies indicate that patients receiving carbidopa/levodopa combinations experience significant reductions in bradykinesia and dyskinesia compared to those on levodopa alone .
  • Reduced Pill Burden : A recent study showed that patients on carbidopa/levodopa enteral suspension had a significantly lower pill burden compared to those on traditional tablet forms, enhancing adherence and quality of life .

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy and biological activity of carbidopa:

  • Levodopa/Carbidopa Enteral Suspension (CLES) :
    • A study involving 188 patients showed that CLES significantly reduced daily pill burden and improved motor function over a six-month period compared to traditional therapies .
  • AAV2-hAADC Gene Therapy :
    • In animal models, coadministration of carbidopa with low-dose L-DOPA resulted in enhanced behavioral responses and increased dopamine metabolism in lesioned striata. Withdrawal of carbidopa led to a significant decline in L-DOPA-induced effects, highlighting its importance in maintaining therapeutic levels .
  • Anticancer Activity :
    • Emerging research suggests that carbidopa may also act as an aryl hydrocarbon receptor (AhR) ligand with potential anticancer properties, particularly against pancreatic cancer cells .

Summary Table

ParameterValue/Description
MechanismDDC inhibitor
Absorption40-70%
Bioavailability~58%
Volume of Distribution3.6 L/kg
Half-Life~107 minutes
Main MetabolitesMultiple metabolites including hydroxylated forms
Clinical UseParkinson's disease treatment

Eigenschaften

CAS-Nummer

65132-60-7

Molekularformel

C10H15ClN2O4

Molekulargewicht

262.69 g/mol

IUPAC-Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1

InChI-Schlüssel

FRTJEAIOPNOZNI-PPHPATTJSA-N

Isomerische SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl

Kanonische SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.